

Synonyms for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid.

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Compound of Interest

Compound Name: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Cat. No.: B109501

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An In-Depth Technical Guide to **2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid**

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a crucial organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its chemical structure, featuring both a 2-aminothiazole ring and a glyoxylic acid moiety, makes it a versatile building block, particularly in the development of semi-synthetic cephalosporin antibiotics. The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, as it is a component of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[1][2][3]} This guide provides a comprehensive overview of its synonyms, chemical properties, primary applications, and detailed experimental protocols relevant to its use in drug development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** is known by several alternative names in scientific literature and commercial catalogs.

Identifier Type	Value
Systematic IUPAC Name	2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid[4]
Common Synonyms	(2-Amino-4-thiazolyl)glyoxylic acid, 2-(2-Aminothiazol-4-yl)glyoxylic acid[5], 2-Amino-alpha-oxo-4-thiazoleacetic acid
CAS Registry Number	73150-67-1[4][6][7][8]
Molecular Formula	C ₅ H ₄ N ₂ O ₃ S[4][9]
Molecular Weight	172.16 g/mol [4][9]
MDL Number	MFCD00274532[4]

Physicochemical and Handling Data

The physical properties and storage requirements are essential for laboratory handling and reaction planning.

Property	Value
Appearance	Yellow Powder[10]
Purity	≥95%[5]
Boiling Point	395.74°C at 760 mmHg[10]
Density	1.712 g/cm ³ [10]
Storage Conditions	2-8°C, dry and sealed away from light[9][10]

Core Applications in Drug Development

The primary application of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** is as a side-chain precursor for third-generation cephalosporin antibiotics. This structural motif is vital for the broad-spectrum antibacterial activity of these drugs.

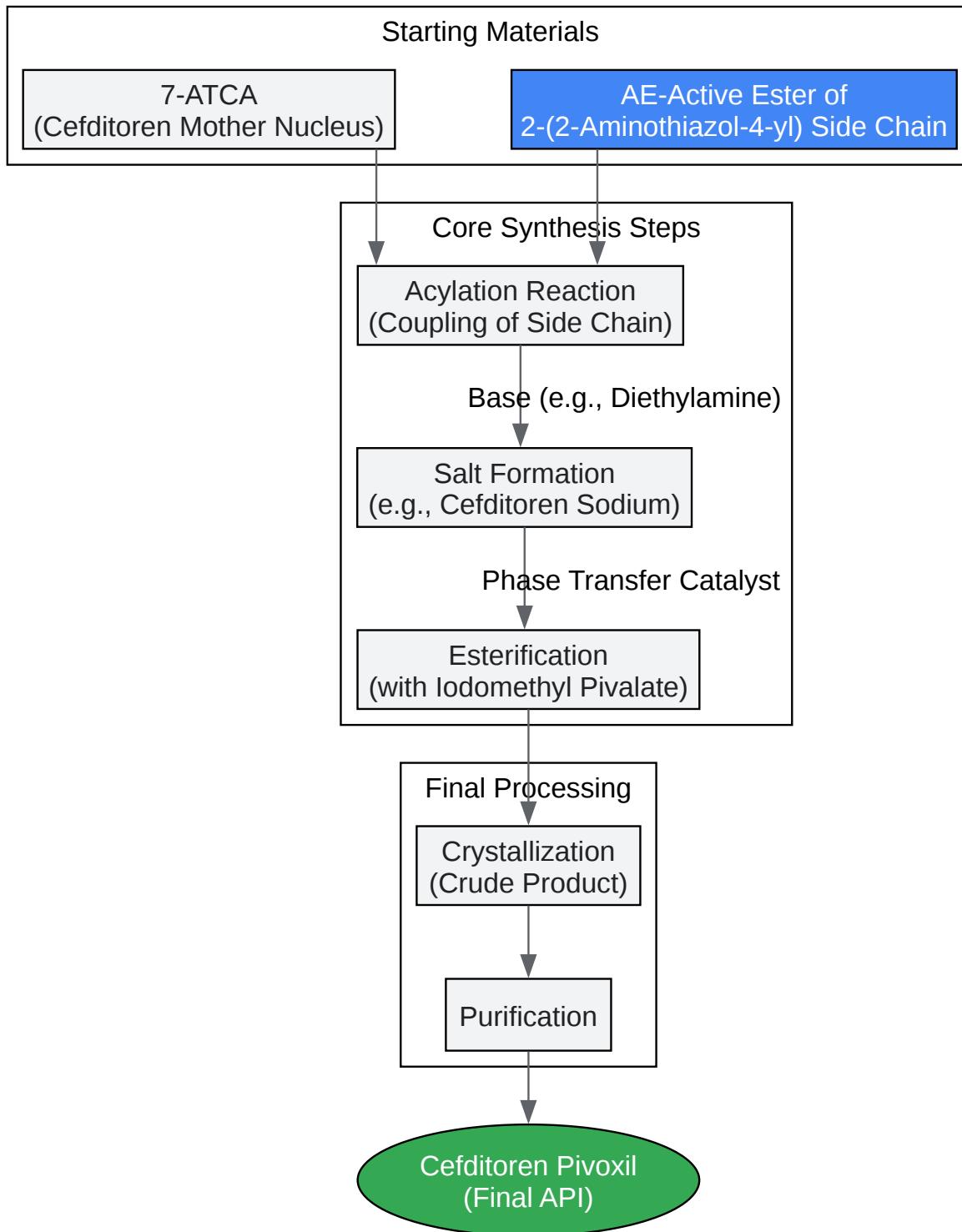
- Synthesis of Cefditoren: This compound is a critical raw material for the synthesis of Cefditoren, an oral cephalosporin effective against both Gram-positive and Gram-negative

bacteria.[11] The synthesis involves attaching the 2-aminothiazole side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus.[11]

- Synthesis of Cefdinir: It is also listed as an intermediate related to Cefdinir, another widely used third-generation cephalosporin.[7]
- Broader Medicinal Chemistry: The 2-aminothiazole scaffold itself is of significant interest in drug discovery. Derivatives have been investigated for a range of therapeutic applications, including:
 - Anticancer Agents: As building blocks for cyclin-dependent kinase (CDK) inhibitors and other antitumor compounds.[2]
 - Beta-3 Adrenoceptor Agonists: Certain derivatives have been developed as selective agonists for treating overactive bladder.[12]
 - Antiviral and Anti-inflammatory agents.[2]

Synthesis and Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of the antibiotic Cefditoren Pivoxil, highlighting the incorporation of the aminothiazole side chain, which can be derived from **2-(2-aminothiazol-4-yl)-2-oxoacetic acid**.



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Caption: Generalized synthetic pathway for Cefditoren Pivoxil.

Experimental Protocols

The following protocols are representative examples derived from patent literature for the synthesis of cephalosporins using aminothiazole-based intermediates.

Protocol 1: Synthesis of Cefditoren Sodium

This protocol describes the acylation of the cefditoren mother nucleus (7-ATCA) with an activated form of the aminothiazole side chain (AE active ester).[\[13\]](#)

Materials:

- Dichloromethane
- Water
- 7-ATCA (7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid)
- AE active ester
- Diethylamine
- Solid Sodium Chloride

Procedure:

- Charge a reaction vessel with 200ml of dichloromethane, 10ml of water, 20g (61.8mmol) of 7-ATCA, and 23.4g of AE active ester.[\[13\]](#)
- Cool the mixture to a temperature of 0-10°C.[\[13\]](#)
- Slowly add 5.45g (74.5mmol) of diethylamine dropwise to the reaction mixture.[\[13\]](#)
- Allow the reaction to proceed for 2 hours after the addition is complete.[\[13\]](#)
- Add 400ml of water to the reaction mixture and separate the layers.[\[13\]](#)
- To the aqueous phase, add 100g of solid sodium chloride at a temperature of 0-20°C to induce crystallization.[\[13\]](#)

- Filter the resulting precipitate to obtain the wet cefditoren sodium product.[13]

Protocol 2: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium

This protocol details the esterification step to produce the final prodrug form, Cefditoren Pivoxil. [13]

Materials:

- Cefditoren sodium (wet product from Protocol 1)
- Water
- Dichloromethane
- Tetrabutylammonium bromide (Phase Transfer Catalyst)
- Iodomethyl pivalate

Procedure:

- Set up a reaction vessel with 300ml of water and 120ml of dichloromethane.[13]
- Maintain the temperature between 0-25°C and add the wet cefditoren sodium product.[13]
- Stir the mixture and add 2g of tetrabutylammonium bromide and 14.96g (61.8mmol) of iodomethyl pivalate.[13]
- Continue stirring for 2 hours to allow the reaction to complete.[13]
- Separate the aqueous and organic layers.[13]
- Concentrate the organic phase.[13]
- Induce crystallization by the dropwise addition of 500ml of water to obtain the crude Cefditoren Pivoxil product.[13] The reported yield is approximately 93% with a purity of 99.75%. [13]

Biological Activity of the 2-Aminothiazole Core

While **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** is primarily an intermediate, the 2-aminothiazole scaffold it contains is responsible for the biological activity of many final drug products. The following table summarizes activity data for a representative derivative.

Compound Name	Target/Assay	Activity Metric	Value
YM178 ¹	Human beta-3 adrenoceptor (cAMP accumulation)	EC ₅₀	22.4 nM[12]
YM178 ¹	Human beta-1 adrenoceptor (cAMP accumulation)	EC ₅₀	>10,000 nM[12]
YM178 ¹	Human beta-2 adrenoceptor (cAMP accumulation)	EC ₅₀	>10,000 nM[12]

¹(R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide[12]

This data demonstrates the high selectivity that can be achieved with 2-aminothiazole derivatives, as YM178 is over 440-fold more potent for the beta-3 adrenoceptor compared to beta-1 and beta-2 subtypes.[12]

Conclusion

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a fundamentally important building block in modern pharmaceutical synthesis. Its established role in the manufacturing of essential third-generation cephalosporin antibiotics like Cefditoren underscores its value to medicinal chemistry. The continued exploration of the 2-aminothiazole scaffold promises to yield new therapeutic agents for a wide range of diseases, ensuring that this compound and its derivatives will remain a focus of research and development for the foreseeable future.

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